
BMeS-p-A
Übersicht
Beschreibung
BMeS-p-A is a novel synthetic dye . It shows green fluorescence despite its small molecular size . This is due to its unique and symmetrical molecular design . It shows large Stokes shifts up to 140 nm due to a large conformation change in the excited state . The absorption and fluorescence properties of this compound are independent of pH, solvents, or concentration .
Molecular Structure Analysis
The molecular structure of this compound is unique and symmetrical . This design contributes to its ability to show green fluorescence despite its small molecular size . The large Stokes shifts of up to 140 nm are due to a large conformation change in the excited state .Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.33 . It is a solid at 20 degrees Celsius . Its optical properties are solvent- and pH-independent . It also shows high photostability .Wissenschaftliche Forschungsanwendungen
Fluoreszenzbildgebung
Der Farbstoff „BMeS-p-A“ wurde für die spezifische Fluoreszenzbildgebung von Acinetobacter baumannii, einem gramnegativen Bakterium, verwendet. Diese Anwendung nutzt die selektive Färbefähigkeit des Farbstoffs, die eine Unterscheidung zwischen Acinetobacter baumannii und anderen Bakterienstämmen ermöglicht .
Photophysikalische Eigenschaften
Der Farbstoff zeigt aufgrund einer großen Konformationsänderung im angeregten Zustand grüne Fluoreszenz und große Stokes-Verschiebungen bis zu 140 nm. Diese Eigenschaften machen ihn für verschiedene fluoreszenzbasierte Nachweisstrategien geeignet .
Wirkmechanismus
Target of Action
This compound is a novel synthetic dye . It was developed by Professor Katagiri at Yamagata University . The primary target of this compound is the π-electron conjugated system within the molecule . This system is responsible for the compound’s unique green fluorescence .
Mode of Action
The mode of action of this compound involves its unique and symmetrical molecular design . The molecule contains an amino group and a sulfonyl group arranged symmetrically . Despite its small size, this compound exhibits green fluorescence due to the interaction of the π-electron conjugated system with these groups .
Pharmacokinetics
It is known that this compound is soluble in both water and organic solvents , which could influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the emission of green fluorescence . It shows large Stokes shifts up to 140 nm due to a large conformation change in the excited state . This makes this compound a potentially useful tool in various applications, such as fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Action Environment
The action of this compound is independent of pH, solvents, or concentration Additionally, this compound shows high photostability , indicating that it can maintain its fluorescence properties even under prolonged exposure to light.
Biochemische Analyse
Biochemical Properties
BMeS-p-A plays a crucial role in biochemical reactions as a fluorescent labeling reagent. It interacts with substrates containing amino groups through its succinimidyl ester reactive group, facilitating the conjugation process . This interaction is essential for labeling proteins, peptides, and other biomolecules, allowing researchers to track and study these molecules in various biological systems. The compound’s photostability and large Stokes shift make it suitable for fluorescence microscopy and other imaging techniques.
Cellular Effects
This compound influences various cellular processes by enabling the visualization and tracking of biomolecules within cells. Its fluorescent properties allow researchers to study cell signaling pathways, gene expression, and cellular metabolism in real-time. By labeling specific proteins or peptides, this compound helps elucidate their roles in cellular functions and interactions. This compound has been shown to have minimal impact on cell viability and function, making it a valuable tool in cell biology research .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules containing amino groups. The succinimidyl ester group reacts with primary amines, forming stable amide bonds. This covalent attachment ensures that the labeled biomolecules retain their native functions while being tracked or visualized. This compound does not significantly alter the activity of the labeled proteins or peptides, allowing for accurate studies of their biological roles .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates excellent stability and minimal degradation over time. Its photostability ensures consistent fluorescence signals during prolonged imaging sessions. Long-term studies have shown that this compound-labeled biomolecules maintain their fluorescence and functionality, allowing researchers to conduct extended experiments without significant loss of signal or activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively labels target biomolecules without causing toxicity or adverse effects. At high doses, there may be potential for non-specific binding or interference with cellular functions. It is crucial to determine the appropriate dosage for each specific application to ensure accurate and reliable results .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a labeling reagent. It interacts with enzymes and cofactors that facilitate the conjugation process with amino groups. The compound’s stability and reactivity ensure efficient labeling of target biomolecules, allowing researchers to study metabolic flux and changes in metabolite levels in various biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. Its water solubility and small size allow for efficient diffusion and localization within cellular compartments. This compound accumulates in specific regions where target biomolecules are present, enabling precise labeling and visualization .
Subcellular Localization
This compound exhibits subcellular localization based on its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, depending on the labeled biomolecule’s localization signals. This targeted localization enhances the accuracy of studies involving specific cellular structures and functions .
Eigenschaften
IUPAC Name |
2,5-bis(methylsulfonyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)7-3-6(10)8(4-5(7)9)16(2,13)14/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKAXANOUZYEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678513-97-7 | |
| Record name | BMeS-p-A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


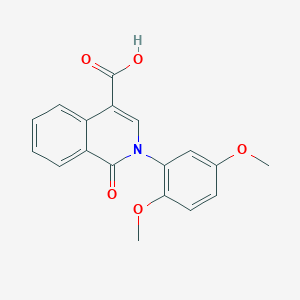

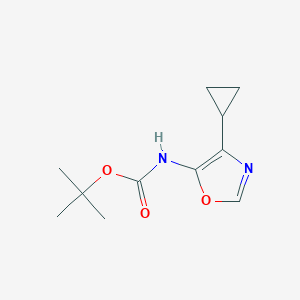
![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)

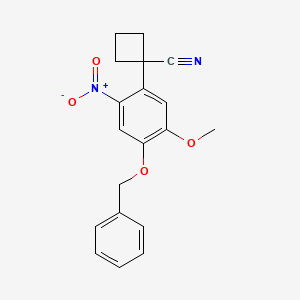



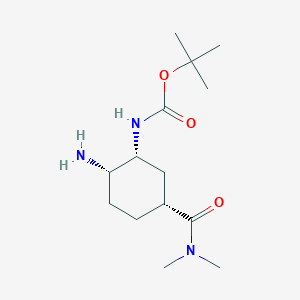
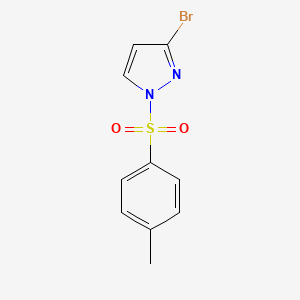
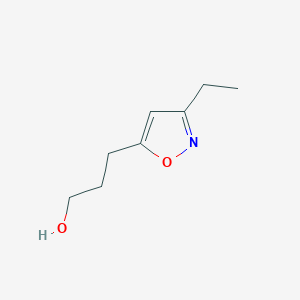
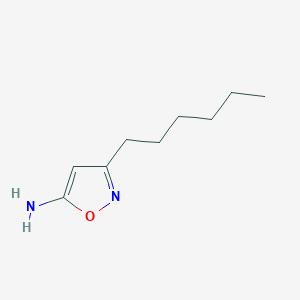
![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)
